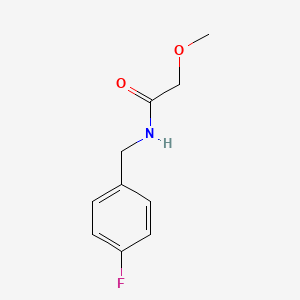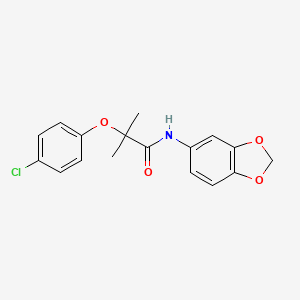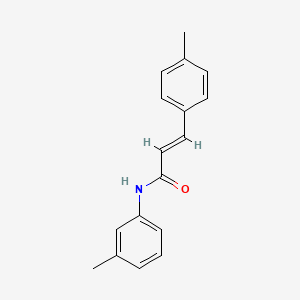
N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide, also known as MPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 267.35 g/mol.
作用機序
The mechanism of action of N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. By inhibiting COX-2, N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide may reduce inflammation and pain.
N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide may alter the expression of genes involved in various cellular processes, such as cell growth and differentiation.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide inhibits the proliferation of cancer cells, induces cell cycle arrest, and promotes apoptosis. In vivo studies have shown that N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide reduces inflammation and pain in animal models of arthritis and neuropathic pain.
実験室実験の利点と制限
N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide has several advantages for lab experiments, including its high yield of synthesis, low cost, and potential applications in various fields. However, N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide also has some limitations, such as its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide. One direction is to investigate its potential applications in the field of drug delivery, particularly for the targeted delivery of anticancer drugs. Another direction is to explore its potential as a scaffold for the synthesis of novel compounds with therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide and its potential side effects in vivo.
Conclusion:
In conclusion, N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method is cost-effective and efficient, and it has been extensively studied for its potential applications in medicinal chemistry, materials science, and organic synthesis. N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide has been shown to exhibit various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the research on N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide, including its potential applications in drug delivery and as a scaffold for the synthesis of novel compounds.
合成法
The synthesis of N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide involves the reaction between 3-methylbenzaldehyde and 4-methylbenzaldehyde with acryloyl chloride in the presence of triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide. The yield of N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide synthesis is typically high, making it a cost-effective and efficient process.
科学的研究の応用
N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor activities. It has also been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
In materials science, N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide has been used as a building block for the synthesis of various polymers, such as polyacrylamide and poly(N-isopropylacrylamide). These polymers have applications in drug delivery, tissue engineering, and other biomedical applications.
In organic synthesis, N-(3-methylphenyl)-3-(4-methylphenyl)acrylamide has been used as a starting material for the synthesis of various compounds, such as 3,4-dimethoxyphenylacrylic acid and 3-(4-methylphenyl)-2-propenoic acid. These compounds have potential applications in the synthesis of pharmaceuticals and agrochemicals.
特性
IUPAC Name |
(E)-N-(3-methylphenyl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-6-8-15(9-7-13)10-11-17(19)18-16-5-3-4-14(2)12-16/h3-12H,1-2H3,(H,18,19)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBXHSSCXHDCJO-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-methylphenyl)-3-(4-methylphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

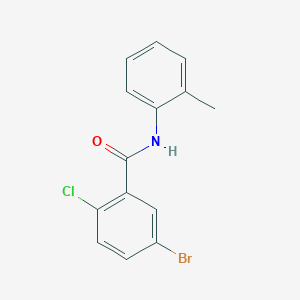
![2-[(2-chlorophenyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5716267.png)

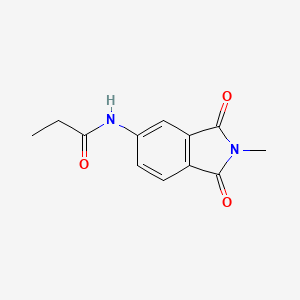
![methyl [5-cyano-6-[2-(dimethylamino)vinyl]-4-oxo-1(4H)-pyrimidinyl]acetate](/img/structure/B5716287.png)
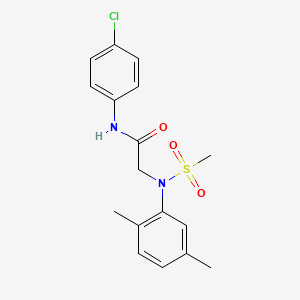
![4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5716292.png)
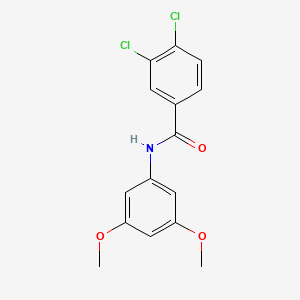
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5716307.png)

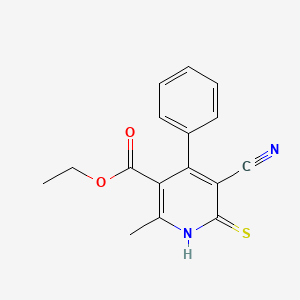
![2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B5716334.png)
